1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde

Hydrogen bonding Lipophilicity Membrane permeability

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (CAS 144147-06-8) is a heterocyclic organic compound belonging to the pyrrole-2-carbaldehyde family, characterized by a five-membered aromatic ring bearing a C2-formyl group, a C5-methyl substituent, and an N1-acetyl protecting group. The compound has the molecular formula C₈H₉NO₂ and a monoisotopic mass of 151.063328530 Da.

Molecular Formula C8H9NO2
Molecular Weight 151.165
CAS No. 144147-06-8
Cat. No. B588716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde
CAS144147-06-8
Synonyms1H-Pyrrole-2-carboxaldehyde, 1-acetyl-5-methyl- (9CI)
Molecular FormulaC8H9NO2
Molecular Weight151.165
Structural Identifiers
SMILESCC1=CC=C(N1C(=O)C)C=O
InChIInChI=1S/C8H9NO2/c1-6-3-4-8(5-10)9(6)7(2)11/h3-5H,1-2H3
InChIKeyWIUBYFJREUDUTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (CAS 144147-06-8) – Verified Identity and Physicochemical Profile for Procurement Specification


1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (CAS 144147-06-8) is a heterocyclic organic compound belonging to the pyrrole-2-carbaldehyde family, characterized by a five-membered aromatic ring bearing a C2-formyl group, a C5-methyl substituent, and an N1-acetyl protecting group [1]. The compound has the molecular formula C₈H₉NO₂ and a monoisotopic mass of 151.063328530 Da [1]. Key computed physicochemical properties include an XLogP3-AA value of 0.7, a topological polar surface area of 39.1 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond [1]. Computed boiling point is 285.2±20.0 °C and density is 1.10±0.1 g/cm³ . The compound is structurally defined by IUPAC name 1-acetyl-5-methylpyrrole-2-carbaldehyde, InChIKey WIUBYFJREUDUTP-UHFFFAOYSA-N, and canonical SMILES CC1=CC=C(N1C(=O)C)C=O [1].

Why Generic 5-Methylpyrrole-2-carbaldehyde Substitution Fails: Structural and Functional Distinctions of 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde


Substituting 1-acetyl-5-methyl-1H-pyrrole-2-carbaldehyde with its deprotected analog, 5-methyl-1H-pyrrole-2-carbaldehyde (CAS 1192-79-6), or with other pyrrole-2-carbaldehyde derivatives is not a chemically valid replacement strategy. The N1-acetyl group fundamentally alters the compound's physicochemical properties and synthetic utility. Without the acetyl moiety, the unprotected pyrrole nitrogen is susceptible to electrophilic attack and can participate in unwanted side reactions, reducing selectivity in multi-step syntheses. Furthermore, the N1-acetyl group increases the compound's molecular weight and lipophilicity (XLogP3-AA 0.7 vs. estimated ~0.1 for the free NH analog), altering solubility and chromatographic behavior [1]. Most critically, the N1-acetyl protecting group serves as an orthogonal synthetic handle: it can be selectively removed or retained depending on downstream functionalization requirements, a versatility absent in the unprotected analog [2].

Quantitative Evidence Guide: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde vs. Key Analogs and Class Benchmarks


Hydrogen Bond Donor/Acceptor Profile: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde vs. 5-Methyl-1H-pyrrole-2-carbaldehyde

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde possesses zero hydrogen bond donors (HBD = 0) and two hydrogen bond acceptors (HBA = 2), compared to the deprotected analog 5-methyl-1H-pyrrole-2-carbaldehyde (CAS 1192-79-6), which has one HBD (the pyrrole N–H) and one HBA (the aldehyde oxygen) [1]. This HBD count reduction directly influences the compound's capacity for intermolecular hydrogen bonding, which is a key determinant of passive membrane permeability and solubility in non-aqueous media [1].

Hydrogen bonding Lipophilicity Membrane permeability

Lipophilicity (XLogP3-AA): 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde vs. Unsubstituted Pyrrole-2-carbaldehyde

The computed lipophilicity of 1-acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is XLogP3-AA = 0.7 [1]. This value represents a substantial increase relative to the unsubstituted parent scaffold, 1H-pyrrole-2-carbaldehyde (CAS 1003-29-8), which has a computed XLogP3 of approximately -0.2 (estimated based on fragment contributions) [2]. The 0.9 log unit increase corresponds to an approximately 8-fold increase in octanol-water partition coefficient.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA): 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde vs. Bioavailability Benchmarks

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde has a computed topological polar surface area (TPSA) of 39.1 Ų [1]. This value falls well below the established thresholds for both oral bioavailability (TPSA < 140 Ų per Veber's rules) and blood-brain barrier penetration (TPSA < 90 Ų for CNS drug-likeness) [2]. By comparison, 5-methyl-1H-pyrrole-2-carbaldehyde (CAS 1192-79-6) has a computed TPSA of approximately 32.9 Ų (lower due to absence of the acetyl carbonyl), while more polar pyrrole derivatives with additional hydrogen-bonding functionality often exceed 60–70 Ų.

Oral bioavailability Blood-brain barrier Drug-likeness

Synthetic Accessibility and Oxidative Annulation Compatibility: Class Advantage of Pyrrole-2-carbaldehyde Derivatives

Pyrrole-2-carbaldehyde derivatives, including 1-acetyl-5-methyl-1H-pyrrole-2-carbaldehyde, can be accessed via an oxidative annulation and direct Csp³–H to C═O oxidation methodology that avoids stoichiometric hazardous oxidants [1]. This class-level synthetic route offers a distinct advantage over traditional pyrrole syntheses (e.g., Paal-Knorr condensation, which may require strong acid catalysts and generate significant waste) [2]. The methodology is scalable and uses oxygen as the terminal oxidant, aligning with green chemistry principles [1].

Synthetic methodology Oxidative annulation Green chemistry

Recommended Application Scenarios for 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde (CAS 144147-06-8) Based on Verified Differentiation Evidence


Medicinal Chemistry: Fragment-Based Drug Discovery Requiring CNS-Penetrant Scaffolds

1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is well-suited for fragment-based drug discovery campaigns targeting central nervous system (CNS) indications. Its computed topological polar surface area of 39.1 Ų falls well below the established CNS drug-likeness threshold of 90 Ų, while its XLogP3-AA of 0.7 and zero hydrogen bond donor count predict favorable passive blood-brain barrier permeability [1][2]. The N1-acetyl group provides an orthogonal protecting group that can be retained during early SAR exploration and selectively removed later if a free N–H is desired for target engagement. Procurement for CNS-focused medicinal chemistry libraries should prioritize this compound over its unprotected 5-methyl-1H-pyrrole-2-carbaldehyde analog, which lacks the enhanced lipophilicity and reduced H-bond donor profile conferred by the N-acetyl moiety.

Synthetic Organic Chemistry: Multi-Step Heterocycle Synthesis Requiring Orthogonal Functional Handles

This compound serves as a versatile building block for the annulative construction of N-fused polycyclic heterocycles, a transformation that leverages both the C2-formyl group and the N1-acetyl substituent as distinct reactive sites [3]. The aldehyde moiety enables condensation, cycloaddition, and nucleophilic addition reactions, while the N1-acetyl group protects the pyrrole nitrogen from unwanted side reactions during these transformations. Unlike 5-methyl-1H-pyrrole-2-carbaldehyde, which exposes a reactive N–H that can undergo competing N-alkylation or oxidation, the acetyl-protected variant allows for cleaner reaction profiles and higher yields in multi-step sequences. Procurement should be guided by the need for this orthogonal protection strategy.

Green Chemistry and Sustainable Synthesis Initiatives

Procurement of 1-acetyl-5-methyl-1H-pyrrole-2-carbaldehyde aligns with institutional and industrial sustainability mandates when the compound is sourced from suppliers utilizing oxidative annulation methodologies [1]. This synthetic route employs molecular oxygen as the terminal oxidant and avoids stoichiometric quantities of hazardous oxidants (e.g., chromium-based reagents, permanganates) traditionally required for C–H oxidation. Laboratories and organizations with green chemistry certification goals or ESG procurement policies should prioritize this pyrrole-2-carbaldehyde derivative over analogs that may rely on less sustainable synthetic routes. However, direct supplier verification of synthetic route is recommended, as the compound's commercial availability does not guarantee it was manufactured via the oxygen-based method.

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